molecular formula C13H8Cl3NO B3430427 3-chloro-N-(3,5-dichlorophenyl)benzamide CAS No. 83426-51-1

3-chloro-N-(3,5-dichlorophenyl)benzamide

Cat. No.: B3430427
CAS No.: 83426-51-1
M. Wt: 300.6 g/mol
InChI Key: FCVJMVKBADHUSC-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,5-dichlorophenyl)benzamide is a chlorinated benzamide derivative with the molecular formula C₁₃H₈Cl₃NO and a molecular weight of 300.57 g/mol . Its structure features a benzamide core substituted with a chlorine atom at the 3-position of the benzene ring and a 3,5-dichlorophenyl group attached via an amide linkage. Key physicochemical properties include a logP of 5.21 (indicating high lipophilicity) and a polar surface area of 23.33 Ų, which influences its solubility and bioavailability .

Properties

IUPAC Name

3-chloro-N-(3,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(4-9)13(18)17-12-6-10(15)5-11(16)7-12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJMVKBADHUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264121
Record name Benzamide, 3-chloro-N-(3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83426-51-1
Record name Benzamide, 3-chloro-N-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83426-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-chloro-N-(3,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-(3,5-dichlorophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular processes by modulating signal transduction pathways or altering gene expression .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological and chemical properties of 3-chloro-N-(3,5-dichlorophenyl)benzamide are best understood through comparison with structurally related benzamide derivatives. Below is a detailed analysis:

Substitution Pattern and Halogen Effects

Chlorine vs. Bromine Substitution
  • 3-Bromo-N-(3,5-dichlorophenyl)benzamide : Replacing the 3-chloro group on the benzamide with bromine increases molecular weight (MW: ~344 g/mol) and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
Positional Isomerism
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide : Shifting the chlorine from the benzamide’s 3-position to the phenyl ring’s 2-position reduces planarity, hindering π-π stacking with aromatic residues in enzyme active sites. This compound exhibits lower herbicidal activity compared to the target molecule .
  • 2-Chloro-N-(3,5-dichlorophenyl)benzamide : A chlorine at the benzamide’s 2-position disrupts hydrogen bonding with residues like asparagine or glutamine, leading to reduced enzyme inhibition efficacy .

Functional Group Modifications

Nitro and Methoxy Groups
  • 3,5-Dichloro-N-(4-nitrophenyl)benzamide : The nitro group’s strong electron-withdrawing effect enhances reactivity in nucleophilic substitution reactions but increases toxicity, limiting its pharmaceutical use .
  • 3-Chloro-N-(3,5-dimethoxyphenyl)benzamide : Methoxy groups donate electrons via resonance, reducing electrophilicity. This derivative shows improved solubility (logP ~4.2) but diminished antimicrobial activity compared to the target compound .
Heterocyclic Modifications
  • 3-Chloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide : Incorporation of a benzoxazole ring introduces rigidity and additional hydrogen-bonding sites. This structural change enhances anticancer activity in vitro but complicates synthesis .
  • N-(3,5-Dichlorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide : The sulfonyl-piperidine group improves water solubility (logD ~3.8) and pharmacokinetics, making it a candidate for central nervous system-targeted drugs .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents logP Key Applications Reference
This compound C₁₃H₈Cl₃NO 3-Cl (benzamide), 3,5-Cl (phenyl) 5.21 Enzyme inhibition, herbicide lead
3-Bromo-N-(3,5-dichlorophenyl)benzamide C₁₃H₈BrCl₂NO 3-Br (benzamide), 3,5-Cl (phenyl) 5.98 Antibacterial assays
3,5-Dichloro-N-(4-nitrophenyl)benzamide C₁₃H₈Cl₂N₂O₃ 3,5-Cl (benzamide), 4-NO₂ (phenyl) 4.75 Industrial chemical synthesis
N-(3,5-Dichlorophenyl)-4-ethoxybenzamide C₁₅H₁₂Cl₂NO₂ 4-OEt (benzamide), 3,5-Cl (phenyl) 4.10 Antifungal agent
3-Chloro-N-(3,5-dimethoxyphenyl)benzamide C₁₅H₁₃ClNO₃ 3-Cl (benzamide), 3,5-OMe (phenyl) 4.20 Solubility-enhanced drug candidates

Unique Features of this compound

  • Steric and Electronic Balance : The symmetrical 3,5-dichlorophenyl group optimizes steric bulk without impeding binding to targets like cytochrome P450 enzymes .
  • Synthetic Versatility : The chlorine atoms serve as handles for further functionalization, such as Suzuki couplings or nucleophilic aromatic substitutions .
  • Biological Selectivity : Unlike nitro- or methoxy-substituted analogs, this compound avoids off-target effects in mammalian cells while maintaining herbicidal potency .

Biological Activity

3-chloro-N-(3,5-dichlorophenyl)benzamide is a synthetic organic compound classified within the benzamide family, characterized by its unique chemical structure featuring chlorine substitutions. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_{8}Cl3_{3}N1_{1}O, and its structure can be represented as follows:

  • Chemical Structure :
    ClC6H4C O NC6H4(Cl)2\text{Cl}-\text{C}_6\text{H}_4-\text{C O N}-\text{C}_6\text{H}_4(\text{Cl})_2

This compound features a benzamide core with a chlorine atom at the meta position and dichlorophenyl substituents at the para position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. It may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways and apoptosis induction in tumor cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic processes. This interaction can block substrate access, thereby modulating enzyme activity and affecting cellular functions.
  • Signal Transduction Modulation : It may alter signal transduction pathways, influencing gene expression and leading to apoptotic processes in cancer cells .

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various benzamides found that this compound demonstrated notable inhibition rates against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate a promising profile for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., A431 and Jurkat cells) revealed that this compound exhibited an IC50_{50} value of approximately 25 µM. This suggests moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A43125Doxorubicin15
Jurkat30Doxorubicin20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(3,5-dichlorophenyl)benzamide
Reactant of Route 2
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